![molecular formula C17H22ClNO5S B2904115 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate CAS No. 1396998-68-7](/img/structure/B2904115.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a synthetic compound that has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
Target of Action
Similar compounds, such as ®-ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, are known to be derivatives of serine . Serine is an amino acid that plays a crucial role in various biological processes, including protein synthesis and metabolic regulation.
Biochemical Pathways
Serine derivatives are known to play a role in various biochemical pathways, including protein synthesis and metabolic processes .
Result of Action
Serine derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Advantages and Limitations for Lab Experiments
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for researchers. It also has multiple mechanisms of action, which makes it a versatile tool for studying various aspects of cardiovascular diseases.
One limitation of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, its effects may vary depending on the specific disease model or experimental conditions used.
Future Directions
There are several potential future directions for research on Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate. One area of interest is the development of combination therapies that target multiple pathways involved in cardiovascular diseases. Another area of interest is the exploration of the potential use of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate in other diseases, such as metabolic disorders and cancer.
Conclusion
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of cardiovascular diseases. It has multiple mechanisms of action that contribute to its therapeutic effects, including the inhibition of ATP citrate lyase and the activation of AMP-activated protein kinase. While there are some limitations to its use in laboratory experiments, it has several advantages that make it a versatile tool for studying various aspects of cardiovascular diseases. There are several potential future directions for research on Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate, including the development of combination therapies and exploring its potential use in other diseases.
Synthesis Methods
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate involves several steps, including the reaction of tert-butyl carbamate with ethyl 3-mercaptopropionate, followed by the reaction of the resulting compound with 3-chlorobenzoyl chloride. The final product is obtained by the esterification of the resulting acid with ethanol.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate has been extensively studied in preclinical models of cardiovascular diseases, including atherosclerosis, dyslipidemia, and heart failure. It has been shown to have multiple mechanisms of action that contribute to its therapeutic effects, including the inhibition of ATP citrate lyase, which is involved in the synthesis of cholesterol and fatty acids, and the activation of AMP-activated protein kinase, which regulates energy metabolism.
properties
IUPAC Name |
ethyl 3-(3-chlorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-7-6-8-12(18)9-11/h6-9,13H,5,10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCGHTQOVPPDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC(=CC=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.